6-Bromo-4-chloro-2-methylquinazoline
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Overview
Description
6-Bromo-4-chloro-2-methylquinazoline is a heterocyclic compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methylquinazoline typically involves the halogenation of quinazoline derivatives. One common method involves the reaction of 2-methylquinazoline with bromine and chlorine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a halogenating agent like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl or hydroxyl group.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.
Major Products
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline carboxylic acids or alcohols.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
6-Bromo-4-chloro-2-methylquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methylquinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylquinazoline
- 6-Bromo-2-chloroquinazoline
- 4-Chloro-6-methylquinazoline
Uniqueness
6-Bromo-4-chloro-2-methylquinazoline is unique due to the presence of both bromine and chlorine atoms on the quinazoline ringAdditionally, the methyl group at the 2-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
6-bromo-4-chloro-2-methylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJNZAWEQIQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444460 |
Source
|
Record name | 6-Bromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351426-04-5 |
Source
|
Record name | 6-Bromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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